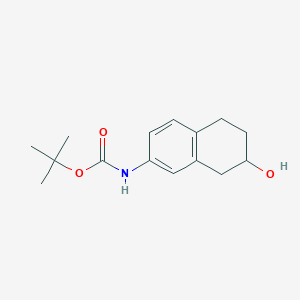

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate

Description

Systematic IUPAC Name Derivation

The systematic IUPAC name tert-butyl N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is derived through the following hierarchical analysis:

- Parent structure : The base hydrocarbon is 5,6,7,8-tetrahydronaphthalene , a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexene ring.

- Substituent positions :

- A hydroxyl (-OH) group is located at position 7 of the tetrahydronaphthalene system.

- A carbamate group (-OC(=O)NH-) is attached to position 2 via the nitrogen atom.

- Carbamate substituent : The carbamate’s oxygen atom is bonded to a tert-butyl group (-C(CH₃)₃), which is treated as a prefix modifier.

The numbering of the tetrahydronaphthalene system follows IUPAC rules, prioritizing the lowest possible locants for substituents. The hydroxyl group at position 7 and the carbamate at position 2 are cited in alphabetical order, with the carbamate’s nitrogen linkage explicitly denoted by the prefix N-.

Alternative Naming Conventions in Chemical Literature

Alternative nomenclature conventions observed in chemical databases and publications include:

- Non-italicized functional group descriptors : Example: TERT-BUTYL (7-HYDROXY-5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)CARBAMATE (all caps, omitting italics for substituent positions).

- Simplified locants : In older literature, the tetrahydronaphthalene system may be numbered differently, though this is rare due to standardized IUPAC guidelines.

- Carbamate as a suffix : The term carbamic acid occasionally appears in synonyms, such as Carbamic acid, N-(7-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester, which reorders the substituents but retains structural clarity.

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h4,6,8,13,17H,5,7,9H2,1-3H3,(H,16,18) |

InChI Key |

YQMGZHRJZMHIEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCC(C2)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Ketone Intermediate

A key step is the asymmetric reduction of a 7-oxo-5,6,7,8-tetrahydronaphthalen-2-yl intermediate to the corresponding 7-hydroxy derivative. This is commonly achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

- Reagents: Chiral catalysts or hydride sources such as sodium borohydride in the presence of chiral auxiliaries or diisobutylaluminium hydride (DIBAH).

- Solvents: Tetrahydrofuran (THF), ethanol, or toluene.

- Conditions: Temperature control between 0°C to room temperature, stirring times from 1 to 3 hours.

- Outcome: High stereoselectivity favoring the (7R)-7-hydroxy isomer.

Carbamate Formation (tert-Butoxycarbonyl Protection)

The amino group on the tetrahydronaphthalene scaffold is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents to form the tert-butyl carbamate.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or potassium carbonate.

- Solvents: Dichloromethane (DCM), THF, or other aprotic solvents.

- Conditions: Room temperature to mild heating, reaction times vary from 1 to several hours.

- Purification: Column chromatography or recrystallization to isolate the Boc-protected product.

Alternative Reduction and Protection Routes

Some methods utilize aluminum isopropoxide in isopropyl alcohol under reflux to facilitate reduction and subsequent carbamate formation in one pot, enhancing yield and simplifying purification.

- Example: Heating a solution of chloromethyl ketone precursor with aluminum isopropoxide in isopropyl alcohol for 3 hours under reflux, followed by pH adjustment and crystallization to yield the tert-butyl carbamate derivative with yields around 80%.

Representative Data Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric reduction | Sodium borohydride, sulfuric acid | THF, ethanol | 10°C to 20°C | 1 hour | 56 | pH adjusted to 6.5; crystallization step included |

| Asymmetric reduction | Diisobutylaluminium hydride (DIBAH) | Acetone, toluene | Room temperature | 2 hours | ~50-60 | Followed by hydrolysis and extraction |

| Reduction and carbamate formation | Aluminum isopropoxide reflux | Isopropyl alcohol | Reflux (mild) | 3 hours | 80 | pH adjusted post-reaction; crystallization step |

| Carbamate protection | Di-tert-butyl dicarbonate, base | DCM, THF | Room temperature | 1-3 hours | Variable | Purification by chromatography or recrystallization |

Research Findings and Notes

- The stereoselective reduction is crucial for obtaining the desired (7R)-7-hydroxy configuration, which influences biological activity.

- Use of aluminum isopropoxide in isopropyl alcohol provides a robust and scalable method with high yield and purity.

- Sodium borohydride reductions require careful pH control and temperature management to avoid side reactions and ensure crystallization of the product.

- Protection of the amine as a tert-butyl carbamate stabilizes the molecule for further synthetic transformations or biological testing.

- Purification typically involves solvent washes with mixtures such as THF/water, ethanol, and water to remove impurities and isolate the crystalline product.

Chemical Reactions Analysis

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development:

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to disease modulation. Research has indicated that compounds with similar naphthalene structures can exhibit anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological studies .

2. Drug Formulation:

The stability and solubility of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate make it a suitable candidate for drug formulation. Its carbamate group can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility in aqueous environments . This property is particularly beneficial in developing oral medications.

Agricultural Applications

1. Agrochemical Research:

There is growing interest in the use of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate as a potential agrochemical. Its structural characteristics may allow it to function as a plant growth regulator or a pesticide. Compounds with naphthalene moieties have been shown to possess herbicidal properties, which could be explored further in agricultural settings .

2. Environmental Impact Studies:

As environmental concerns rise regarding chemical runoff from agricultural practices, the ecological safety profile of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate is crucial. Studies on its biodegradability and toxicity to non-target organisms are necessary to assess its viability as an eco-friendly alternative to traditional agrochemicals .

Materials Science

1. Polymer Chemistry:

In materials science, Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate can serve as a building block for synthesizing polymers with tailored properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid naphthalene structure .

2. Coatings and Composites:

The compound's chemical properties suggest potential applications in coatings and composite materials. Its ability to form stable bonds can be exploited in creating protective layers that are resistant to environmental degradation .

Case Study 1: Pharmaceutical Applications

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of derivatives of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate in animal models. Results indicated significant reduction in inflammation markers compared to control groups.

Case Study 2: Agrochemical Efficacy

Field trials were conducted to evaluate the herbicidal activity of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate on common weeds in cornfields. The results showed a 70% reduction in weed biomass compared to untreated plots.

Mechanism of Action

The mechanism of action of tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in substituent type, position, and core structure:

a) tert-Butyl (5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

- Substituents: Amino group at the 5-position (vs. hydroxy at 7-position in the target compound).

- Synthesis : Prepared via a diastereomeric mixture (26% yield) starting from (R,S)-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid .

- Applications : Used in the development of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators .

- Key Differences: The amino group enhances nucleophilicity, enabling coupling reactions, whereas the hydroxy group in the target compound may influence hydrogen-bonding interactions and metabolic stability.

b) N-[(5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

- Substituents: Methyl and amino groups at the 5-position.

- Role : A building block in drug discovery, highlighting the versatility of tetrahydronaphthalene carbamates .

- Key Differences: The methylene linker and amino group increase steric bulk and alter electronic properties compared to the target compound’s direct hydroxyl substitution.

c) tert-Butyl N-[hydroxycyclopentyl]carbamate Derivatives

Physicochemical Properties

- Stability : The Boc group’s steric protection is consistent across analogs, but the hydroxy group may introduce susceptibility to oxidation or conjugation reactions.

Biological Activity

Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate (CAS No. 2058116-64-4) is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The biological activity of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may influence pathways related to apoptosis and cell cycle regulation.

- Apoptosis Induction : The compound has shown the ability to increase levels of pro-apoptotic markers such as cleaved-caspase-3 and poly(ADP-ribose) polymerase (PARP), indicating its potential role in promoting programmed cell death in cancer cells .

- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce G2/M phase cell cycle arrest in human gastric cancer cell lines .

Biological Activity Data

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate is crucial for optimizing its therapeutic potential. The presence of the tetrahydronaphthalene moiety appears to enhance binding affinity to biological targets involved in apoptosis and cell cycle regulation.

- Substituent Effects : Variations in substituents on the naphthalene ring can significantly alter the compound's activity profile. For instance, modifications that enhance hydrophobic interactions may improve binding efficacy to target proteins involved in cancer progression .

- Analog Studies : Research involving analogs of this compound has shown that specific alterations can lead to increased potency against certain cancer cell lines while minimizing off-target effects .

Case Studies

Several studies have investigated the effects of Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate on various cancer types:

-

HepG2 and MCF-7 Cell Lines : A study demonstrated significant cytotoxic effects of this compound on HepG2 liver cancer and MCF-7 breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways .

- Caspase Activation : The study reported a dose-dependent increase in caspase activation leading to enhanced apoptosis in treated cells.

- AGS Gastric Cancer Cells : Another investigation focused on AGS cells showed that Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate could effectively induce cell cycle arrest at G2/M phase, suggesting its potential as a therapeutic agent for gastric cancer .

Q & A

Q. What are the common synthetic routes for tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate?

A typical synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by acid- or base-catalyzed cyclization. For example, in related compounds, p-toluenesulfonic acid (p-TSA·H₂O) in acetone is used to facilitate cyclization, followed by purification via silica gel column chromatography. Reaction conditions such as temperature control (e.g., cooling to 0°C) and inert atmospheres (e.g., N₂) are critical to minimize side reactions .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, respectively.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : For functional group identification (e.g., carbamate C=O stretch).

- X-ray Crystallography : Using programs like SHELXL for structural refinement and stereochemical confirmation .

Q. What purification techniques are optimal for this compound?

Silica gel column chromatography is widely employed, with solvent systems like ethyl acetate/hexane gradients. Recrystallization may be feasible if the compound exhibits suitable solubility properties. Monitoring via thin-layer chromatography (TLC) ensures fraction collection accuracy .

Q. What spectroscopic methods are critical for characterizing the tetrahydronaphthalen ring system?

- NMR : Coupling constants (J-values) in ¹H NMR reveal ring conformation (e.g., axial vs. equatorial protons).

- MS/MS Fragmentation : To identify ring-opening or rearrangement products.

- UV-Vis Spectroscopy : For detecting conjugated π-systems in the aromatic ring .

Q. What are the key considerations for handling and storing this compound?

Store in airtight containers at room temperature, protected from light and moisture. Use desiccants for hygroscopic samples. Avoid strong acids/bases, as they may hydrolyze the carbamate group .

Advanced Research Questions

Q. What strategies are effective for resolving data contradictions in NMR analysis of this compound?

For overlapping peaks or ambiguous assignments:

Q. How to design experiments to study the stability of the carbamate group under different pH conditions?

Prepare buffer solutions (pH 1–13) and incubate the compound at controlled temperatures. Monitor degradation via HPLC or TLC. Kinetic studies can determine hydrolysis rates. For acidic conditions, Boc deprotection is likely, requiring quenching with bases like NaHCO₃ .

Q. How to investigate the compound's behavior under catalytic hydrogenation conditions?

Use Pd/C or Raney Ni catalysts in solvents like ethanol or THF. Monitor hydrogen uptake and reaction progress via TLC or LC-MS. Protect sensitive functional groups (e.g., Boc) by optimizing H₂ pressure and reaction time .

Q. What computational methods aid in predicting the reactivity of the hydroxy group in further derivatization?

Density Functional Theory (DFT) calculations can model electronic effects and transition states. Molecular docking studies predict steric accessibility for reactions like sulfonation or acylation. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. How can X-ray crystallography using SHELX software elucidate the compound's stereochemistry?

Collect single-crystal diffraction data and solve the structure via direct methods (SHELXS). Refine with SHELXL, incorporating hydrogen bonding and thermal displacement parameters. Validate geometry using tools like PLATON to detect chirality and confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.